molecular formula C10H8F2O2S B2608037 Methyl 3-((2,4-difluorophenyl)thio)acrylate CAS No. 1563970-41-1

Methyl 3-((2,4-difluorophenyl)thio)acrylate

Cat. No.: B2608037
CAS No.: 1563970-41-1
M. Wt: 230.23
InChI Key: UHPLLNYZRXALFU-PLNGDYQASA-N
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Description

Methyl 3-((2,4-difluorophenyl)thio)acrylate is an organic compound with the molecular formula C10H8F2O2S. It is characterized by the presence of a methyl ester group, a difluorophenyl group, and a thioacrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((2,4-difluorophenyl)thio)acrylate can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorothiophenol with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the thiol group, which then undergoes nucleophilic addition to the acrylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2,4-difluorophenyl)thio)acrylate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

Methyl 3-((2,4-difluorophenyl)thio)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-((2,4-difluorophenyl)thio)acrylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance its binding affinity to certain molecular targets, while the thioacrylate moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(phenylthio)acrylate: Lacks the fluorine atoms, which may result in different reactivity and biological activity.

    Methyl 3-((2,4-dichlorophenyl)thio)acrylate: Contains chlorine atoms instead of fluorine, which can affect its chemical properties and interactions.

    Methyl 3-((2,4-difluorophenyl)thio)propionate: Similar structure but with a propionate group instead of an acrylate, leading to different reactivity.

Uniqueness

Methyl 3-((2,4-difluorophenyl)thio)acrylate is unique due to the presence of both the difluorophenyl and thioacrylate groups. The fluorine atoms can enhance the compound’s stability and reactivity, while the thioacrylate moiety provides a site for further chemical modifications. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)sulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPLLNYZRXALFU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CSC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/SC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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